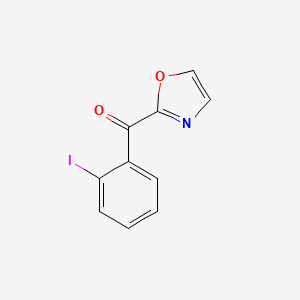

2-(2-Iodobenzoyl)oxazole

描述

Overview of Oxazole (B20620) as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for drug discovery. Oxazoles fit this description, forming the core of many natural products and pharmaceuticals with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. bohrium.combeilstein-journals.org The utility of oxazoles as intermediates for the synthesis of new chemical entities in medicinal chemistry has seen a significant increase in recent years. bohrium.com The oxazole nucleus is a five-membered heterocyclic ring containing both nitrogen and oxygen, which offers multiple positions for substitution, allowing for the fine-tuning of its biological and chemical properties. researchgate.net

Role of Substituted Oxazoles in Advanced Synthetic Transformations

Substituted oxazoles are not only important for their biological activities but also for their role as versatile building blocks in organic synthesis. clockss.orgmdpi.com The development of efficient methods for creating highly substituted oxazoles is an active area of research. beilstein-journals.orgsemanticscholar.org These methods often involve the cyclization of various precursors and allow for the introduction of a wide array of functional groups. clockss.orgorganic-chemistry.org The resulting functionalized oxazoles can then participate in a variety of chemical transformations, serving as key intermediates in the construction of more complex molecules. core.ac.uk For instance, a one-pot reaction cascade has been developed where the formation of an oxazole is followed by an intramolecular Diels-Alder reaction, enabling the rapid assembly of polyheterocyclic compounds. core.ac.uk

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2-iodophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-4-2-1-3-7(8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZZQNOEHAFQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642081 | |

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-83-6 | |

| Record name | (2-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 2 Iodobenzoyl Oxazole

Electrophilic and Nucleophilic Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of the electron-withdrawing 2-benzoyl substituent. This electronic profile governs its susceptibility to electrophilic and nucleophilic reagents.

Nucleophilic Attack and Ring Cleavage Tendencies

The electron deficiency of the oxazole ring, particularly at the C2 position, is significantly enhanced by the attached benzoyl group. This makes the C2 carbon an electrophilic center, susceptible to attack by nucleophiles. While nucleophilic aromatic substitution on the oxazole ring is rare, it can occur if a suitable leaving group is present at the C2 position. tandfonline.com

More commonly, nucleophilic attack at C2, especially by strong nucleophiles, leads to ring cleavage. pharmaguideline.com This process is facilitated by the stability of the resulting open-chain intermediate. For example, treatment with nucleophiles like ammonia or formamide can cause the oxazole ring to open and subsequently reclose to form different heterocyclic systems, such as imidazoles. pharmaguideline.com The 2-benzoyl group in 2-(2-Iodobenzoyl)oxazole makes the C2 position particularly vulnerable to such transformations. Hydroxide or other strong bases can also promote hydrolysis, leading to the cleavage of the oxazole ring.

Reactivity Mediated by the Iodide Moiety

The ortho-iodide on the benzoyl group is a highly valuable functional group, serving as a linchpin for a wide array of transition metal-catalyzed cross-coupling reactions. This functionality allows for the elaborate construction of more complex molecular architectures.

Aryl Halide Functionalization in Coupling Reactions

The carbon-iodine bond is the most reactive among aryl halides for oxidative addition to low-valent transition metal catalysts, such as palladium(0). This high reactivity enables a plethora of coupling reactions to be performed under relatively mild conditions, making the iodide moiety in this compound a key site for molecular diversification.

Palladium-Catalyzed Carbonylation and C-O Coupling

The aryl iodide of this compound is an excellent substrate for palladium-catalyzed carbonylation reactions. nih.gov In the presence of a palladium catalyst, carbon monoxide, and a suitable nucleophile (e.g., an alcohol or an amine), the C-I bond can be efficiently converted into an ester, amide, or carboxylic acid functionality. researchgate.net These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, CO insertion into the aryl-palladium bond, and subsequent nucleophilic attack on the resulting acyl-palladium complex. rsc.org

Similarly, palladium-catalyzed C-O coupling reactions, such as the Buchwald-Hartwig etherification, can be employed. This would involve coupling the aryl iodide with an alcohol in the presence of a palladium catalyst and a suitable ligand to form a diaryl or alkyl aryl ether. The development of specialized ligands has greatly expanded the scope of these transformations. rsc.orgnih.gov

Table 2: Potential Coupling Reactions at the Iodide Moiety

| Reaction Name | Coupling Partner | Product Type |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Aryl-Aryl, Aryl-Vinyl |

| Heck Coupling | Alkene | Aryl-Alkene |

| Sonogashira Coupling | Terminal Alkyne | Aryl-Alkyne |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Amine |

| Carbonylation | CO + Nucleophile (e.g., ROH) | Aryl-Ester |

| C-O Coupling | Alcohol (ROH) | Aryl-Ether |

C-H Functionalization Strategies

Modern synthetic chemistry increasingly utilizes direct C-H functionalization as a step-economical method for forming C-C and C-X bonds. The aryl iodide of this compound can participate in such reactions in two principal ways: as the aryl halide partner in an intermolecular coupling or as a precursor for an intramolecular cyclization.

In intermolecular reactions, palladium-catalyzed direct arylation can couple the C-I bond with a C-H bond of another (hetero)aromatic system. nih.gov For example, coupling with another oxazole molecule could lead to bi-heteroaryl structures. The regioselectivity of such reactions on the oxazole partner can often be controlled by the choice of ligands and reaction conditions. nih.gov

Furthermore, the ortho disposition of the iodide and the oxazole-containing carbonyl group allows for intramolecular C-H functionalization strategies. Palladium-catalyzed intramolecular cyclization could be envisioned, where the aryl palladium intermediate, formed after oxidative addition, attacks a C-H bond on a suitably positioned group, potentially leading to the formation of complex, fused polycyclic systems. researchgate.netnih.govorganic-chemistry.org This approach offers a powerful route to rigid, complex scaffolds from a relatively simple precursor.

Role of Iodine in Radical Processes

The iodine atom in this compound plays a crucial role in mediating radical reactions. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. This reactivity is a cornerstone of various synthetic transformations. Hypervalent iodine(III) reagents are well-known precursors for carbon and heteroatom radicals. nih.gov

The generation of the 2-(oxazole-2-carbonyl)phenyl radical from the parent iodo compound can be initiated under thermal conditions, via photoredox catalysis, or by using radical initiators like dibenzoyl peroxide. nih.gov Once formed, this aryl radical is a highly reactive intermediate that can participate in a variety of cascade reactions. For instance, it can undergo intermolecular addition to unsaturated systems or engage in intramolecular cyclizations if a suitable radical acceptor is present within the molecule. rsc.org

Mechanistically, the process can be part of a radical chain reaction. An initiator generates a radical that abstracts the iodine atom from this compound, producing the key aryl radical. This radical can then react with another species, and the resulting radical intermediate can propagate the chain. nih.gov In the context of photoredox catalysis, a photosensitizer absorbs light and engages in a single-electron transfer (SET) with the iodoarene, leading to the formation of a radical ion that fragments to release the aryl radical. rsc.org

Reactivity Influenced by the Benzoyl Group

The benzoyl group significantly modulates the electronic properties and, consequently, the reactivity of both the phenyl and oxazole rings. The carbonyl group is a powerful electron-withdrawing group due to both induction (electronegativity of the oxygen atom) and resonance (delocalization of pi-electrons).

On the Benzene Ring: The carbonyl group deactivates the attached benzene ring towards electrophilic aromatic substitution. It withdraws electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles. The substitution, if it occurs, is directed to the meta position relative to the benzoyl group.

On the Oxazole Ring: The electron-withdrawing nature of the benzoyl substituent at the C2 position of the oxazole ring lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This electronic perturbation influences the oxazole's role in cycloaddition reactions, making it a more electron-deficient diene. nih.gov

The juxtaposition of the iodo-substituent and the benzoyl linker in this compound creates a scaffold primed for intramolecular reactions, particularly cyclizations. Such reactions provide efficient pathways to complex, fused heterocyclic systems.

Palladium-catalyzed intramolecular reactions are a common strategy for related o-iodobenzoyl compounds. researchgate.net For instance, a Heck-type reaction could be envisioned where an intramolecular carbopalladation occurs, followed by further transformations. Similarly, under radical-forming conditions, the initially generated 2-(oxazole-2-carbonyl)phenyl radical can attack a position on the oxazole ring.

A plausible intramolecular cyclization pathway could involve the palladium-catalyzed reaction of the iodoarene with an alkyne, leading to an intermediate that subsequently cyclizes onto the benzoyl carbonyl or the oxazole ring. Research on isomeric 2-benzoyl indoles has shown they undergo intramolecular cyclization under palladium catalysis to yield indenoindolones. researchgate.net A similar transformation for this compound could potentially lead to oxazolo-fused polycyclic structures. Iodine-mediated intramolecular oxidative cyclization is another established method for synthesizing various heterocyclic compounds, although this typically involves substrates with more flexible tethers or different functionalities. organic-chemistry.org

Cycloaddition Reactions of the Oxazole Core

The oxazole ring is an aromatic heterocycle that can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity provides a powerful tool for the synthesis of other important heterocyclic structures like pyridines and furans. researchgate.netresearchgate.net

Oxazoles can react with various dienophiles, including alkenes and alkynes, to form initial Diels-Alder adducts. researchgate.net The reactivity of the oxazole diene is sensitive to the electronic nature of its substituents. The presence of the electron-withdrawing 2-benzoyl group in this compound renders the oxazole core electron-deficient. This generally decreases its reactivity in normal-electron-demand Diels-Alder reactions (where the diene is electron-rich and the dienophile is electron-poor). However, it can facilitate inverse-electron-demand Diels-Alder reactions.

The primary cycloadducts formed from the reaction of oxazoles are often unstable and are typically not isolated. researchgate.net They readily undergo further transformations:

Reaction with Alkenes: The initial bicyclic adduct often undergoes a retro-Diels-Alder reaction involving the cleavage of the oxygen bridge to eliminate water (or another small molecule), leading to the formation of a substituted pyridine ring.

Reaction with Alkynes: Reaction with an alkyne dienophile typically results in an adduct that expels a nitrile to afford a substituted furan.

The facilitation of the Diels-Alder reaction of an oxazole can be achieved by adding a Brønsted or Lewis acid, which coordinates to the oxazole nitrogen. This activation lowers the LUMO of the diene, stabilizing the transition state and lowering the activation barrier for the cycloaddition. nih.gov

Table 1: Summary of Potential Diels-Alder Reactions of this compound

| Dienophile | Reaction Type | Expected Intermediate Adduct | Final Product Type |

| Alkene (e.g., Ethylene) | [4+2] Cycloaddition | Bicyclic ether-amine adduct | Substituted Pyridine |

| Alkyne (e.g., Acetylene) | [4+2] Cycloaddition | Bicyclic ether-imine adduct | Substituted Furan |

Computational and Theoretical Studies of 2 2 Iodobenzoyl Oxazole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, from optimized geometry to electronic distribution and reactivity. For 2-(2-Iodobenzoyl)oxazole, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311+G(d,p), would provide a detailed picture of its electronic landscape. researchgate.netirjweb.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

For a molecule like this compound, the HOMO is expected to be distributed over the electron-rich oxazole (B20620) ring and the iodobenzoyl system. The LUMO would likely be centered on the electron-deficient carbonyl group and the aromatic rings. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In studies of similar N-heterocyclic compounds, the HOMO-LUMO energy gap is a critical parameter reflecting the molecule's potential for charge transfer within itself. irjweb.com

Table 1: Representative Frontier Molecular Orbital Properties for an Analogous Benzoyl-Heterocycle

| Property | Calculated Value (eV) | Significance |

| EHOMO | -5.65 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -0.81 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.84 | Indicates chemical reactivity and kinetic stability; a smaller gap implies higher reactivity. |

Note: Data are illustrative, based on published DFT calculations for a complex oxazole derivative (N-((1H-benzo[d] imidazol-2-yl) methyl) oxazol-2-amine) at the B3LYP/6-31G(d,p) level of theory, as specific data for this compound is not available. irjweb.com

The distribution of electron density within this compound governs its reactivity. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP would show a significant negative potential around the carbonyl oxygen and the oxazole nitrogen, identifying them as primary sites for interaction with electrophiles or Lewis acids. Conversely, the carbon atom of the carbonyl group and the C2 position of the oxazole ring would exhibit a positive potential, making them targets for nucleophiles. dntb.gov.uasemanticscholar.org The iodine atom, due to its size and polarizability, also influences the charge distribution on the benzoyl ring, affecting its reactivity in substitution or coupling reactions.

Global reactivity descriptors, derived from FMO energies, can quantify these predictions:

Chemical Potential (μ): Measures the escaping tendency of electrons.

Global Hardness (η): Indicates resistance to charge transfer.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. irjweb.com

Reaction Mechanism Calculations and Transition State Characterization

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction mechanism can be constructed. This is particularly valuable for complex, multi-step syntheses, such as those that could be used to prepare this compound.

A plausible synthesis could involve the palladium-catalyzed cross-coupling of an oxazole derivative with a 2-iodobenzoyl precursor or the direct acylation of an oxazole. nih.govbeilstein-journals.org

For a given reaction pathway, DFT calculations can determine the Gibbs free energy (ΔG) for each step. A key aspect is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

In a hypothetical palladium-catalyzed synthesis of this compound, computational studies would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. montana.edu Calculations would reveal the energetic barriers for each step, identify the rate-determining step, and help explain observed regioselectivity, such as why coupling occurs preferentially at the C2 position of the oxazole ring. nih.govbeilstein-journals.org For instance, DFT calculations on ethyl oxazole-4-carboxylate have been used to understand the preference for C2 versus C5 arylation by examining the energies of the transition states. nih.gov

Solvents can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states. nih.govnih.govresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM), can simulate these effects by treating the solvent as a continuous medium with a specific dielectric constant. researchgate.net

For reactions involving polar or charged species, such as the oxidative addition step in many cross-coupling reactions, polar solvents can significantly lower the activation energy by stabilizing the highly polar transition state. researchgate.net DFT studies on Suzuki-Miyaura couplings have shown that polar coordinating solvents like DMF or MeCN can alter the active catalytic species and even invert the selectivity of the reaction compared to nonpolar solvents like THF or toluene. montana.edunih.govnih.gov A computational study on the synthesis of this compound would therefore need to incorporate solvent effects to accurately predict reaction outcomes and optimize conditions.

Ligand-Receptor Interactions and Molecular Docking Simulations

While molecular docking is widely used to predict the binding of a ligand to a biological receptor, it is also a powerful tool for understanding interactions in synthetic chemistry, particularly between a ligand and a transition metal catalyst. For this compound, docking simulations can model how it coordinates to a catalytic metal center, providing insights that can guide the design of more efficient synthetic processes.

In the context of catalysis, this compound can be viewed as a potential ligand for a transition metal. The oxazole nitrogen and the carbonyl oxygen can act as a bidentate chelating system, coordinating to a metal center. This interaction is fundamental to many transition-metal-mediated reactions. strath.ac.uk

Table 2: Illustrative Molecular Docking Results for a Heterocyclic Ligand with a Metal Center

| Parameter | Value (kcal/mol) | Description |

| Binding Energy | -7.24 | The predicted free energy of binding between the ligand and the metal complex; more negative values indicate stronger binding. |

| Interaction Energy | -8.51 | The calculated energy of non-covalent interactions (e.g., electrostatic, van der Waals) within the binding site. |

Note: Data are representative, based on docking simulations of a benzothiazole (B30560) aniline-salen ligand with a DNA target, to illustrate the type of data generated in docking studies. nih.gov The principles apply to the interaction of ligands like this compound with synthetic catalytic sites.

By modeling these interactions, chemists can rationally design ligands to tune the electronic properties and steric environment of a catalyst, thereby controlling its reactivity and selectivity in synthetic transformations.

Molecular Dynamics (MD) Simulations

Extensive literature searches did not yield specific molecular dynamics (MD) simulation studies focused exclusively on this compound for the analysis of its conformational stability and intermolecular interactions with synthetic reagents or catalysts. Computational research on oxazole-containing compounds tends to investigate more complex derivatives and their potential as inhibitors for biological targets such as enzymes. mdpi.commdpi.com These studies often employ MD simulations to understand the stability of ligand-protein complexes and to characterize the intermolecular interactions governing binding affinity. mdpi.com

While direct MD simulation data for this compound is not available in the reviewed literature, the general principles of such computational methods are well-established. MD simulations provide a dynamic, atomistic-level view of molecular systems, allowing researchers to observe conformational changes and intermolecular events over time. pensoft.net For a molecule like this compound, such simulations could, in principle, elucidate the rotational dynamics around the carbonyl-oxazole bond and the benzoyl-carbonyl bond, which would be crucial for understanding its conformational preferences.

Furthermore, MD simulations could theoretically model the interactions of this compound with various synthetic reagents or catalysts. For instance, in a simulated environment, one could study the approach of a nucleophile to the carbonyl carbon or the coordination of a metal catalyst to the oxazole ring or the iodine atom. These simulations would rely on force fields that accurately describe the potential energy of the system as a function of its atomic coordinates. The analysis of simulation trajectories could then provide insights into interaction energies, preferred binding sites, and the structural rearrangements that occur during these interactions. pensoft.net

Although no specific data tables or detailed research findings for this compound can be presented, the following table illustrates the type of data that would typically be generated from such a hypothetical MD simulation study focusing on its interaction with a generic catalyst.

Table 1: Hypothetical Intermolecular Interaction Analysis from a Molecular Dynamics Simulation of this compound with a Catalyst

| Interaction Type | Interacting Atoms on this compound | Interacting Atoms on Catalyst | Average Distance (Å) | Occupancy (%) |

|---|---|---|---|---|

| Hydrogen Bond | Oxazole Nitrogen | Catalyst Donor Hydrogen | 2.8 | 75 |

| Halogen Bond | Iodine | Catalyst Lewis Base | 3.1 | 60 |

This table is for illustrative purposes only and does not represent actual experimental or computational data.

The broader field of computational chemistry has demonstrated the utility of MD simulations for understanding the behavior of various heterocyclic compounds. rsc.orgresearchgate.net These studies often focus on parameters like the root-mean-square deviation (RMSD) to assess conformational stability and radial distribution functions to characterize the structure of solvating molecules around the compound of interest. mdpi.com Similar analyses could provide valuable insights into the chemical behavior of this compound if such studies were to be conducted.

Advanced Synthetic Applications of 2 2 Iodobenzoyl Oxazole in Complex Molecule Construction

2-(2-Iodobenzoyl)oxazole as a Versatile Synthetic Building Block

The structure of this compound is notable for its two primary points of reactivity: the carbon-iodine bond on the benzoyl ring and the positions on the oxazole (B20620) ring. This dual reactivity allows for a programmed, stepwise introduction of diverse functionalities.

Precursor for Further Functionalization at the Iodide Position

The aryl iodide moiety is a well-established and highly reliable functional group for a wide array of transition-metal-catalyzed cross-coupling reactions. This makes the iodide position on this compound a prime handle for introducing new carbon-carbon and carbon-heteroatom bonds. Methodologies such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings are routinely employed to append various substituents, thereby expanding the molecular complexity. researchgate.netsci-hub.se

For instance, Suzuki-Miyaura coupling allows for the introduction of aryl or vinyl groups, while the Sonogashira reaction provides a direct route to alkynyl-substituted derivatives. sci-hub.se The Heck reaction can be used to install alkenyl groups, and Buchwald-Hartwig amination enables the formation of C-N bonds. The high functional group tolerance of these reactions means that complex fragments can be coupled efficiently without the need for extensive protecting group strategies. nih.gov

| Cross-Coupling Reaction | Typical Reagents | Functional Group Introduced | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OR)₂, Pd catalyst, Base | Aryl/Vinyl (Ar') | 2-(2-Arylbenzoyl)oxazole |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | 2-(2-Alkynylbenzoyl)oxazole |

| Heck | Alkene, Pd catalyst, Base | Alkenyl | 2-(2-Alkenylbenzoyl)oxazole |

| Buchwald-Hartwig | Amine (R₂NH), Pd catalyst, Base | Amino (NR₂) | 2-(2-Aminobenzoyl)oxazole |

| Ullmann Condensation | Thiol (RSH), Cu catalyst, Base | Thioether (SR) | 2-(2-Thioetherbenzoyl)oxazole |

Utilization of the Benzoyl Moiety for Ortho-Functionalization

Beyond the reactivity at the iodide position, the benzoyl group itself, in conjunction with the attached oxazole ring, can direct further functionalization. The oxazole ring is known to be a directing group for ortho C-H activation. nih.govnih.gov This allows for the selective introduction of substituents at the position adjacent to the benzoyl carbonyl group. This type of directed functionalization is a powerful tool for creating highly substituted aromatic systems that would be difficult to access through classical methods.

Role in the Synthesis of Extended Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of larger, polycyclic heterocyclic systems. Through sequential, one-pot, or domino reaction sequences, both the iodide and other reactive sites can be engaged to build fused or linked ring systems. For example, an initial Sonogashira coupling at the iodide position could introduce an alkyne, which could then undergo an intramolecular cyclization reaction involving the oxazole ring or the benzoyl carbonyl to form a new heterocyclic ring.

This strategy is particularly valuable in diversity-oriented synthesis, where a common intermediate can be used to generate a library of structurally diverse compounds. nih.gov The ability to construct complex heterocyclic scaffolds from a relatively simple starting material is a testament to the synthetic utility of this compound. nih.govresearchgate.net

Strategies for Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves modifying a complex molecule, such as a drug candidate or natural product, in the final steps of its synthesis. researchgate.netrsc.orgnih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. researchgate.netrsc.orgnih.gov

The this compound motif is well-suited for LSF. A complex molecule containing a carboxylic acid or a related functional group could be coupled to an oxazole precursor, followed by the introduction of the 2-iodobenzoyl moiety. The resulting advanced intermediate, now bearing the reactive aryl iodide handle, can be subjected to a variety of cross-coupling reactions to introduce diverse substituents. This modular approach provides a powerful platform for exploring the chemical space around a core molecular scaffold. mpg.de

Development of Novel Reagents and Catalysts from this compound Motifs

The structural features of this compound also lend themselves to the development of new reagents and ligands for catalysis. The nitrogen and oxygen atoms of the oxazole ring can act as a bidentate chelating unit for transition metals. By modifying the benzoyl portion of the molecule, it is possible to tune the electronic and steric properties of the resulting ligand, thereby influencing the reactivity and selectivity of the metal catalyst.

Furthermore, the aryl iodide can be converted into other useful functionalities, such as a boronic acid or ester via an iodine-lithium exchange followed by quenching with a borate ester. The resulting "2-(2-boronatobenzoyl)oxazole" derivative becomes a versatile reagent in its own right, capable of participating in Suzuki-Miyaura cross-coupling reactions to introduce the benzoyl-oxazole fragment into other molecules. The development of such specialized reagents derived from the this compound core expands its utility beyond that of a simple building block.

Future Research Directions and Unexplored Avenues for 2 2 Iodobenzoyl Oxazole

Novel Catalytic Systems for Synthesis and Transformation

The synthesis and functionalization of oxazole (B20620) derivatives have traditionally relied on transition-metal catalysis, particularly with palladium and copper. tandfonline.combeilstein-journals.org While effective, future research should focus on developing novel catalytic systems that offer improved efficiency, selectivity, cost-effectiveness, and sustainability.

A primary avenue for exploration is the use of earth-abundant metal catalysts. Nickel, for instance, has been successfully used for Suzuki-Miyaura coupling reactions to produce 2,4,5-trisubstituted oxazoles. tandfonline.comijpsonline.com Further investigation into nickel- and iron-based catalysts for both the primary synthesis of the oxazole ring and subsequent C-H activation or cross-coupling reactions at the iodo-position could provide more economical and environmentally friendly alternatives to precious metal catalysts. beilstein-journals.org

Another promising area is the development of nanocatalysts, such as the use of Fe3O4 magnetic nanoparticles (MNPs) in the synthesis of 1,3-oxazole derivatives. semanticscholar.org These catalysts offer high surface area-to-volume ratios and can be easily recovered and reused, aligning with green chemistry principles. semanticscholar.org Research into bespoke nanocatalysts for the specific synthesis and transformation of 2-(2-Iodobenzoyl)oxazole could lead to highly efficient and recyclable catalytic systems.

The table below summarizes potential catalytic systems for future exploration.

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Earth-Abundant Metals (Ni, Fe, Cu) | Synthesis via cyclization; C-I bond functionalization (e.g., Suzuki, Heck, Sonogashira couplings). beilstein-journals.orgijpsonline.com | Lower cost, reduced toxicity, greater abundance compared to palladium. |

| Nanocatalysts (e.g., Fe3O4 MNPs) | One-pot synthesis of the core structure; facilitation of subsequent transformations. semanticscholar.org | High catalytic activity, easy separation and recyclability, potential for improved selectivity. |

| Photoredox Catalysts | Visible-light mediated cyclization reactions; radical-based functionalization at the iodo-position. organic-chemistry.org | Mild reaction conditions (room temperature), high functional group tolerance, unique reactivity pathways. |

| Dual Catalytic Systems | Combining a transition metal catalyst with an organocatalyst or another metal to enable novel transformations. | Access to new reaction pathways, potential for asymmetric synthesis, synergistic effects leading to higher yields/selectivity. |

Expanding the Scope of Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on sustainability. ijpsonline.com Future work on this compound should prioritize the integration of green chemistry principles to minimize environmental impact. ijpsonline.com This involves moving beyond traditional synthesis in volatile organic compounds towards more benign alternatives.

The use of alternative reaction media is a key strategy. Ionic liquids and deep-eutectic solvents (DES) have been employed for oxazole synthesis, often leading to high yields and the potential for solvent recycling. ijpsonline.com Water, as the ultimate green solvent, has also been shown to be a viable medium for certain oxazole syntheses. semanticscholar.orgkthmcollege.ac.in Exploring the synthesis of this compound in these media could significantly reduce hazardous waste.

Furthermore, energy-efficient synthesis methods such as microwave and ultrasound irradiation should be investigated. ijpsonline.comijpsonline.com These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. ijpsonline.com Solvent-free reaction conditions, where reagents are mixed in the absence of a solvent, represent another important green approach that maximizes atom economy and simplifies product purification. ijpsonline.com

The table below outlines green chemistry strategies applicable to the synthesis of this compound.

| Green Chemistry Strategy | Description | Potential Benefits |

| Alternative Solvents | Utilizing water, ionic liquids, deep-eutectic solvents (DES), or glycerol (B35011) instead of traditional organic solvents. ijpsonline.comkthmcollege.ac.in | Reduced toxicity and volatility, potential for recyclability, improved safety. |

| Energy-Efficient Methods | Employing microwave or ultrasound irradiation to drive reactions. ijpsonline.comijpsonline.com | Faster reaction times, lower energy consumption, potentially higher product yields. |

| Solvent-Free Conditions | Conducting reactions by mixing neat reactants, often with a solid catalyst. ijpsonline.com | Eliminates solvent waste, simplifies workup and purification, high atom economy. |

| Catalyst Recycling | Using recoverable and reusable catalysts, such as magnetic nanoparticles. semanticscholar.org | Reduces waste from heavy metals, lowers overall process cost. |

Integration with Flow Chemistry Methodologies

Flow chemistry, which involves performing reactions in continuous-flow reactors rather than in batches, offers numerous advantages in terms of safety, scalability, and process control. researchgate.net The application of this technology to the synthesis of this compound is a significant and largely unexplored avenue.

Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities. researchgate.net The small reactor volumes enhance heat and mass transfer and improve the safety profile, especially when dealing with exothermic reactions or unstable intermediates. researchgate.net Flow chemistry has been successfully applied to the synthesis of various oxazole and oxadiazole derivatives, sometimes integrating in-line purification steps like extraction and chromatography. uc.ptnih.gov

A multistep flow synthesis could be designed for this compound, telescoping several reaction steps without isolating intermediates. uc.pt This would streamline the production process, reduce waste, and allow for the on-demand synthesis of the compound in multigram quantities. researchgate.netuc.pt Such a system would be highly valuable for producing libraries of derivatives for medicinal chemistry screening by allowing for rapid variation of building blocks.

Exploration of New Cascade and Multicomponent Reactions

Cascade reactions and multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govmdpi.com These strategies are highly atom- and step-economical, aligning with the principles of green chemistry.

Future research should aim to design novel MCRs for the one-pot synthesis of the this compound scaffold. For example, a reaction could be envisioned that combines an ortho-iodinated benzoic acid derivative, an amino acid, and a dehydrating agent under conditions that promote sequential amide formation and cyclization to the oxazole ring. Several MCRs for synthesizing substituted oxazoles have been reported, providing a strong foundation for developing new, more complex transformations. semanticscholar.orgkthmcollege.ac.inresearchgate.net

Similarly, new cascade reactions could be explored. A cascade process might begin with a precursor that, upon an initial transformation, reveals a reactive intermediate that spontaneously undergoes subsequent reactions to form the final product. organic-chemistry.org Developing a cascade sequence to build the this compound core would represent a significant increase in synthetic efficiency. Furthermore, this compound itself could serve as a starting point for subsequent cascade reactions, where functionalization at the iodo-position triggers a series of intramolecular cyclizations to rapidly build molecular complexity.

常见问题

Q. What are the common synthetic routes for 2-(2-Iodobenzoyl)oxazole?

The synthesis typically involves cyclization or catalytic methods. For example, dirhodium(II)-catalyzed reactions between styryl diazoacetate and oximes can yield oxazole derivatives under mild conditions (e.g., CHCl₃, 40°C) . Electrophilic substitution on pre-formed oxazole rings, such as iodination using iodine monochloride (ICl) in acetic acid, is also feasible. Reaction optimization should consider steric effects from the iodobenzoyl group, which may influence regioselectivity .

Q. How is this compound characterized in academic research?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm, iodobenzoyl carbonyl at ~δ 165 ppm).

- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-I (~500 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify purity .

| Technique | Key Peaks/Data |

|---|---|

| ¹H NMR | Aromatic protons (δ 7.2–8.5 ppm) |

| IR | C=O stretch (~1680 cm⁻¹) |

| HRMS | Exact mass for C₁₀H₆INO₂ |

Q. What stability considerations are critical for handling this compound?

The compound is stable at room temperature in inert atmospheres but sensitive to light due to the C-I bond. Storage recommendations include amber vials at 4°C under argon. Degradation studies using HPLC can monitor purity over time .

Advanced Research Questions

Q. How does the iodine substituent influence cross-coupling reactivity in this compound?

The iodine atom acts as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Computational studies (DFT) show that the electron-withdrawing benzoyl group enhances oxidative addition rates with Pd(0). However, steric hindrance from the oxazole ring may reduce yields compared to simpler aryl iodides. Optimize using ligands like XPhos and DMF as solvent .

Q. What is the role of this compound in excited-state intramolecular proton transfer (ESIPT)?

Benzannulation at the oxazole moiety minimally shifts ESIPT emission wavelengths but increases energy barriers for proton transfer due to altered charge transfer (CT) character. Time-resolved fluorescence spectroscopy (e.g., τ = 1–5 ns) and TDDFT calculations (B3LYP/6-31+G(d)) reveal that the iodine atom stabilizes the S₁ state, reducing non-radiative decay .

Q. How does this compound coordinate with transition metals?

The oxazole nitrogen and carbonyl oxygen can chelate metals like Cu(II) or Pd(II). IR data (e.g., ν(N→Metal) at ~450 cm⁻¹) and X-ray crystallography confirm octahedral geometries. Such complexes show potential in catalysis (e.g., C-H activation) or as antimicrobial agents, with MIC values <10 µg/mL against S. aureus .

Q. What mechanistic insights explain electrophilic substitution patterns in this compound?

Electrophiles (e.g., NO₂⁺, Br⁺) preferentially attack the oxazole ring’s C4 position due to resonance stabilization. However, under acidic conditions (H₂SO₄), the iodobenzoyl group directs substitution to the meta position. Competitive pathways are analyzed via Hammett plots (σ⁺ = +0.12) and kinetic isotope effects (kH/kD ~ 2.1) .

Q. How do computational models predict the electronic properties of this compound?

DFT studies (M06-2X/def2-TZVP) show the iodine atom increases electron density on the oxazole ring (NPA charge = –0.32 e), enhancing nucleophilic aromatic substitution. HOMO-LUMO gaps (~4.2 eV) correlate with UV-vis absorbance at 290–310 nm. Solvent effects (PCM model) polarize the carbonyl group, affecting redox potentials .

Q. What are the comparative reactivities of this compound and its halogenated analogs?

- Chloro analog : Higher electrophilicity but lower stability.

- Bromo analog : Intermediate reactivity in SNAr reactions.

- Iodo analog : Superior in cross-coupling due to weaker C-I bond (bond dissociation energy = 234 kJ/mol).

| Derivative | Relative Reactivity (SNAr) | Coupling Efficiency |

|---|---|---|

| Cl | 1.0 (reference) | Low |

| Br | 0.8 | Moderate |

| I | 0.5 | High |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial assays (e.g., MIC variability) arise from differences in bacterial strains or assay conditions (e.g., pH, serum content). Meta-analyses using standardized protocols (CLSI guidelines) and dose-response curves (Hill slopes >1.5) clarify structure-activity relationships. Toxicity studies (e.g., IC₅₀ in HepG2 cells) further prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。